molecular formula C11H11N3OS2 B043259 Acetamide, N-(5-((phenylmethyl)thio)-1,3,4-thiadiazol-2-yl)- CAS No. 64387-67-3

Acetamide, N-(5-((phenylmethyl)thio)-1,3,4-thiadiazol-2-yl)-

Cat. No. B043259
CAS RN: 64387-67-3
M. Wt: 265.4 g/mol
InChI Key: CXGNGMANBKYIEF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of acetamide derivatives, including the subject compound, often involves condensation reactions, as seen in the synthesis of N-[4-acetyl-4,5-dihydro-5-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-5-methyl-1,3,4-thiadiazol-2-yl]acetamide derivatives. These processes utilize MS, IR, CHN, and 1H NMR spectral data to establish compound structures, highlighting the chemical versatility and potential for creating diverse molecular structures (Wang, Li, Dong, & Dong, 2010).

Molecular Structure Analysis

Structural analysis of acetamide derivatives is facilitated by various spectroscopic methods. For instance, the molecular structure of N-(5-Aryl-1,3,4-Thiadiazol-2-yl)-2-(3-Oxo-1,2-Benzothiazol-2(3H)-yl)Acetamide Derivatives was elucidated using IR, 1H NMR, and elemental analyses, with intermediate compounds confirmed by single-crystal X-ray diffraction (Yu, Hu, Wan, Li, Zheng, & Xu, 2014).

Chemical Reactions and Properties

Acetamide derivatives engage in a variety of chemical reactions, leading to the creation of novel compounds with unique properties. For example, the synthesis of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs as glutaminase inhibitors demonstrates the potential for targeted chemical modifications to achieve desired biological activities (Shukla et al., 2012).

Physical Properties Analysis

The physical properties of acetamide derivatives, such as solubility and crystalline structure, are crucial for their practical applications. Research on compounds like N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides reveals detailed crystalline structures and intermolecular interactions, providing insights into their physical behavior (Boechat et al., 2011).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of acetamide derivatives are explored through synthesis and evaluation studies. For instance, the creation of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide derivatives as antibacterial agents illustrates the exploration of chemical properties for potential therapeutic uses (Ramalingam, Ramesh, & Sreenivasulu, 2019).

Scientific Research Applications

Anticancer Applications

  • Synthesis and Anticancer Activity : Compounds derived from the targeted acetamide structure have been synthesized and evaluated for their anticancer activity. Notably, derivatives like N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamides exhibited significant cytotoxic effects against various cancer cell lines, including breast cancer. Molecular modeling and docking studies further supported their potential as anticancer agents (Sraa Abu-Melha, 2021). Another study focused on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as glutaminase inhibitors, showing promise in attenuating the growth of human lymphoma cells in vitro and in mouse models (K. Shukla et al., 2012).

Antimicrobial Applications

  • Antibacterial and Antifungal Activities : Benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety were designed, synthesized, and evaluated for their antibacterial and antiviral activities. These compounds showed significant effects against tobacco mosaic virus (TMV), Xanthomonas oryzae pv. oryzae (Xoo), and Ralstonia solanacearum (Rs), suggesting their potential as molecular templates for developing new antiviral and antibacterial agents (Xu Tang et al., 2019).

Enzyme Inhibition

  • Glutaminase Inhibition : The mentioned BPTES analogs targeting glutaminase inhibition underline the potential of these compounds in therapeutic strategies against cancer, highlighting the significance of enzyme inhibition in disease management (K. Shukla et al., 2012).

Structural and Molecular Studies

  • Molecular Modeling and Structural Analysis : Detailed studies on the structural features of these compounds, including DFT calculations and NMR spectral data, provide insights into their chemical reactivity and potential biological activities. Such studies are crucial for understanding the interaction mechanisms of these compounds with biological targets (Sraa Abu-Melha, 2021).

Safety And Hazards

The safety and hazards of a compound refer to the potential risks associated with its handling and use. Unfortunately, I couldn’t find specific information on the safety and hazards of “Acetamide, N-(5-((phenylmethyl)thio)-1,3,4-thiadiazol-2-yl)-”. However, acetamides in general can be hazardous and should be handled with care6.


Future Directions

The future directions for research on a compound can include potential applications, areas for further study, and possible improvements to existing synthesis methods. Unfortunately, I couldn’t find specific information on the future directions for "Acetamide, N-(5-((phenylmethyl)thio)-1,3,4-thiadiazol-2-yl)-"7.


Please note that this information is based on the limited data available and may not be entirely accurate or complete. For more detailed information, please refer to scientific literature or consult a chemistry professional.


properties

IUPAC Name

N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3OS2/c1-8(15)12-10-13-14-11(17-10)16-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXGNGMANBKYIEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(S1)SCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70214596
Record name Acetamide, N-(5-((phenylmethyl)thio)-1,3,4-thiadiazol-2-yl)-
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Molecular Weight

265.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetamide, N-(5-((phenylmethyl)thio)-1,3,4-thiadiazol-2-yl)-

CAS RN

64387-67-3
Record name N-[5-[(Phenylmethyl)thio]-1,3,4-thiadiazol-2-yl]acetamide
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Record name N-(5-((Phenylmethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide
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Record name Acetamide, N-(5-((phenylmethyl)thio)-1,3,4-thiadiazol-2-yl)-
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Record name N-[5-[(phenylmethyl)thio]-1,3,4-thiadiazol-2-yl]acetamide
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Record name N-(5-((Phenylmethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide
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